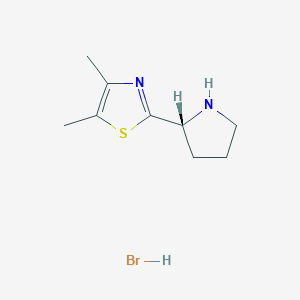

(R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide

Description

(R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide is a thiazole-derived compound characterized by a pyrrolidine ring substituted at the 2-position of the thiazole core, with additional methyl groups at the 4- and 5-positions. The hydrobromide salt form enhances its solubility and stability, a common strategy for optimizing physicochemical properties in drug development .

Properties

IUPAC Name |

4,5-dimethyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.BrH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;/h8,10H,3-5H2,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSVLOBNWSVQAK-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN2)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)[C@H]2CCCN2)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atom in the pyrrolidine ring, potentially leading to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that (R)-4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide may exhibit properties beneficial for neurological studies. Its structural features suggest potential interactions with neurotransmitter systems, which could be explored for developing treatments for neurodegenerative diseases or mood disorders.

2. Antimicrobial Activity

Studies have shown that thiazole derivatives possess antimicrobial properties. The application of this compound in synthesizing new antimicrobial agents can be investigated, particularly against resistant strains of bacteria and fungi.

3. Cancer Research

The compound's ability to modulate biological pathways may have implications in cancer therapy. It could be studied for its effects on cell proliferation and apoptosis in various cancer cell lines, potentially leading to the development of novel anticancer drugs.

Material Science Applications

1. Organic Synthesis

this compound can serve as a building block in organic synthesis. Its unique thiazole ring structure is valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

2. Coordination Chemistry

The compound may also find applications in coordination chemistry due to its ability to form complexes with metal ions. This property can be utilized in the development of catalysts or sensors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Target Compound :

Analogous Compounds :

- Core structure : Imidazole or thiazole scaffold with carboxylic acid substituents.

- Key feature : Carboxylic acid group instead of pyrrolidine; optimized for matrix metalloproteinase-2 (MMP-2) inhibition.

- Activity : Superior MMP-2 inhibition compared to hydroxamic acid derivatives, with cardioprotective effects at 1 µM in myocardial infarction models .

Thiazole Derivatives (): Examples: Compounds 11a-c (thiazoles with acylhydrazine and triazole/thiadiazole moieties). Key feature: Diverse substituents (e.g., quinazolinone, hydrazide) linked to thiazole; some fused with triazolo-isoindolones.

Hydrobromide Salts (): Examples: Ethyl 4-acylhydrazino-2-aminothiazole-5-carboxylates (isolated as hydrobromides). Key feature: Hydrobromide salt formation to improve purification and stability, akin to the target compound .

Structural Comparison :

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability: Hydrobromide salts (target compound and derivatives) are typically more water-soluble than free bases, aiding in formulation and bioavailability .

- In contrast, carboxylic acid derivatives (MMPI-1154) may exhibit restricted CNS uptake due to ionization at physiological pH .

Biological Activity

(R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide is a heterocyclic compound with potential therapeutic applications, particularly in the treatment of parasitic diseases. Its molecular formula is C9H14N2S, and it has a molecular weight of 182.29 g/mol (CAS Number: 1821837-31-3) . This article explores its biological activity, mechanisms of action, and relevant research findings.

Recent studies have indicated that compounds within the thiazole class, including this compound, exhibit significant anti-parasitic activity. The primary mechanism involves targeting specific kinases in the Trypanosoma brucei parasite, which is responsible for human African trypanosomiasis (HAT).

- Target Identification : The compound was shown to inhibit cyclin-dependent kinase CRK12 and other related kinases rather than glycogen synthase kinase-3 (GSK3), which was initially thought to be the primary target .

- Cytotoxicity : The compound demonstrated cytocidal effects against T. brucei, indicating its potential as an effective treatment option .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics:

- Bioavailability : Approximately 74% in NMRI mice following subcutaneous administration.

- Half-Life : Approximately 1 hour after administration .

These properties suggest that the compound can achieve adequate systemic exposure to exert its pharmacological effects effectively.

Case Studies

- In Vivo Efficacy Against T. brucei : In animal models, the compound exhibited significant efficacy against the bloodstream form of T. brucei, supporting its potential as a therapeutic agent for HAT .

- Safety Profile : Safety assessments indicated that while there is potential for eye irritation upon contact, long-term exposure does not appear to produce chronic adverse health effects in animal models .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole hydrobromide?

- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For example, trifluoroacetic acid (TFA) can be used to deprotect intermediates, followed by flash chromatography on silica gel with gradients of ethyl acetate/methanol for purification . Refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole derivatization methods) may improve stereochemical control . Enantiomeric purity should be confirmed via chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.5–8.0 ppm for protons, 120–150 ppm for carbons) and pyrrolidine moiety (δ 1.5–3.5 ppm for protons, 25–50 ppm for carbons) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ≈ 301.3 g/mol for the free base).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended) .

Q. How can researchers validate the compound’s solubility and stability in biological assays?

- Methodological Answer : Perform kinetic solubility studies in PBS (pH 7.4) and DMSO (for stock solutions). Monitor stability via LC-MS over 24–72 hours under assay conditions (e.g., 37°C, 5% CO₂). Use cryoprotectants like trehalose for long-term storage .

Advanced Research Questions

Q. What crystallographic techniques resolve stereochemical ambiguities in this thiazole-pyrrolidine system?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. Grow crystals via slow evaporation in ethanol/water. Analyze torsion angles (e.g., C10–N2–C9–N1 ≈ 4.8°) and dihedral angles between thiazole and pyrrolidine rings (≈36.7°) to confirm the (R)-configuration . Crystal packing may reveal C–H⋯π interactions stabilizing the structure .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Pyrrolidine Modifications : Introduce substituents (e.g., fluorination at C3/C4) to enhance metabolic stability. Compare IC₅₀ values in cytotoxicity assays .

- Thiazole Optimization : Replace methyl groups with bulkier alkyl chains (e.g., isopropyl) to improve target binding. Use molecular docking to predict interactions with enzymes like DPP-4 .

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What in vitro assays are suitable for evaluating anticancer potential, and how should contradictions in cytotoxicity data be addressed?

- Methodological Answer :

- Assay Design : Use sulforhodamine B (SRB) or MTT assays on panels of cancer cell lines (e.g., MCF-7, HEPG-2) with normal fibroblasts (WI-38) as controls . Include CHS-828 as a reference inhibitor.

- Contradiction Resolution : Normalize data to vehicle controls (≤0.5% DMSO). Replicate experiments across labs to rule out batch variability. Use synergy indices (e.g., Combination Index) if testing with adjuvants .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.